![molecular formula C26H44N2O B097980 N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide CAS No. 15437-93-1](/img/structure/B97980.png)
N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Geref is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .
Industrial Production Methods: Industrial production of Geref follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable form .
化学反応の分析
反応の種類: Geref は、以下を含むさまざまな化学反応を受けます。
酸化: Geref のメチオニン残基は、メチオニンスルホキシドに酸化される可能性があります。
還元: ジスルフィド結合が存在する場合は、遊離チオール基に還元される可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール (DTT) またはその他の還元剤。
置換: 保護基を有するアミノ酸誘導体.
生成される主要な生成物:
酸化: メチオニンスルホキシドを含むペプチド。
還元: 遊離チオール基を持つペプチド。
科学的研究の応用
Geref は、以下を含む幅広い科学研究における応用があります。
化学: ペプチド合成および修飾技術の研究におけるモデルペプチドとして使用されます。
生物学: 成長ホルモン分泌の調節における役割とそのさまざまな生理学的プロセスへの影響について調査されています。
作用機序
Geref は、下垂体前葉の成長ホルモン放出ホルモン受容体に結合することにより、その効果を発揮します。この結合は、ソマトトロピック細胞からの成長ホルモンの分泌を刺激します。 この機序は、内因性 GHRH の作用を模倣し、血漿成長ホルモンレベルの上昇につながります 。 このプロセスには、環状アデノシン一リン酸 (cAMP) とプロテインキナーゼ A (PKA) シグナル伝達カスケードの活性化が含まれます .
類似化合物:
CJC-1293: 半減期が長い別の GHRH アナログ。
CJC-1295: 安定性と作用時間の長くなった修飾 GHRH アナログ。
テサモレリン: HIV 関連性脂肪異栄養症の治療に使用される GHRH アナログ.
Geref のユニークさ: Geref は、より短いペプチド配列を持つため、合成および修飾が容易でありながら、完全な生物学的活性を保持するというユニークな特徴を持っています。
類似化合物との比較
CJC-1293: Another GHRH analogue with a longer half-life.
CJC-1295: A modified GHRH analogue with increased stability and prolonged action.
Tesamorelin: A GHRH analogue used for the treatment of HIV-associated lipodystrophy.
Uniqueness of Geref: Geref is unique due to its shorter peptide sequence, which retains full biological activity while being easier to synthesize and modify.
特性
CAS番号 |
15437-93-1 |
|---|---|
分子式 |
C26H44N2O |
分子量 |
400.6 g/mol |
IUPAC名 |
N-[(1S)-1-[(3R,8S,9S,10R,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |
InChI |
InChI=1S/C26H44N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24H,9-16H2,1-7H3/t17-,20+,21-,22+,23-,24-,25-,26+/m0/s1 |
InChIキー |
DNVZSDMHLPWULM-AHMRFOPESA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C |
正規SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
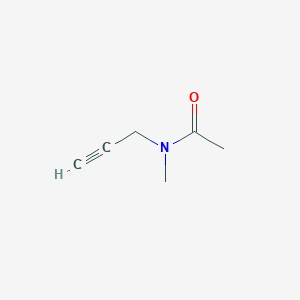
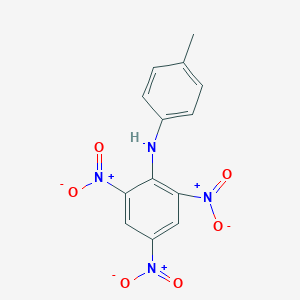
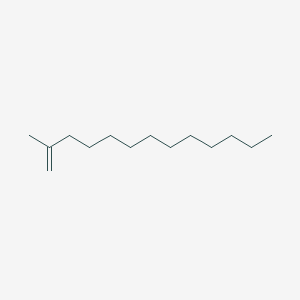
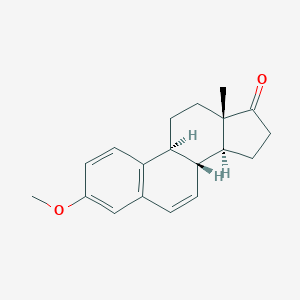
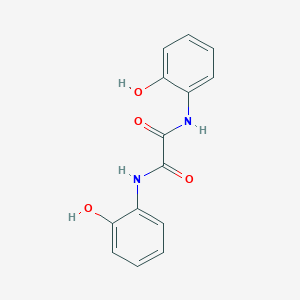
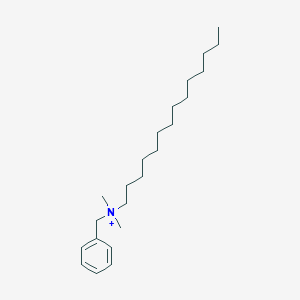
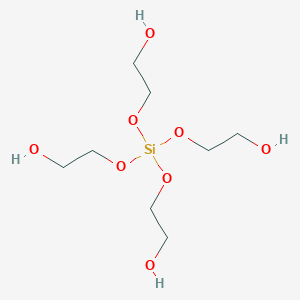
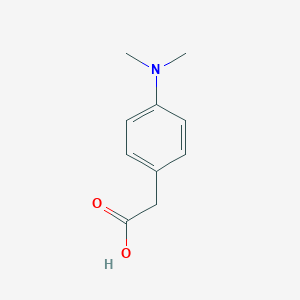
![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B97918.png)
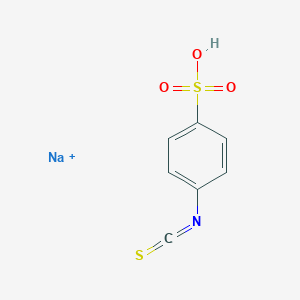
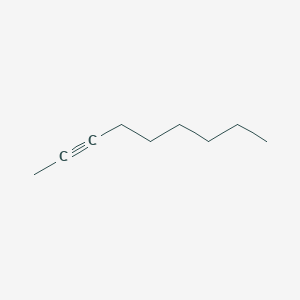
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
